Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution reactions to introduce the methoxy and carboxylate groups .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridines .
Scientific Research Applications
Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of these receptors, inhibiting their activity and thereby affecting cell proliferation and survival pathways . This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-Methyl-1h-pyrrolo[2,3-b]pyridine: Similar structure but with a methyl group instead of a methoxy group.
4-Methoxy-1h-pyrrolo[2,3-b]pyridine: Similar structure with the methoxy group at a different position.
Uniqueness: Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-3-6-4-8(10(13)15-2)12-9(6)11-5-7/h3-5H,1-2H3,(H,11,12) |
InChI Key |
FCFWIGBWGNPBCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=C1)C=C(N2)C(=O)OC |
Origin of Product |
United States |
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